4-(trans-4-Methylcyclohexyl)cyclohexanone
CAS No.: 151772-66-6
Cat. No.: VC21304277
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151772-66-6 |
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Molecular Formula | C13H22O |
Molecular Weight | 194.31 g/mol |
IUPAC Name | 4-(4-methylcyclohexyl)cyclohexan-1-one |
Standard InChI | InChI=1S/C13H22O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h10-12H,2-9H2,1H3 |
Standard InChI Key | RHUNWKYRWMYYMP-UHFFFAOYSA-N |
SMILES | CC1CCC(CC1)C2CCC(=O)CC2 |
Canonical SMILES | CC1CCC(CC1)C2CCC(=O)CC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(trans-4-Methylcyclohexyl)cyclohexanone features two cyclohexane rings connected at the 4-position, with a methyl group in the trans configuration on one ring and a ketone functional group on the other. This bicyclic arrangement creates a unique structural configuration that influences its physical and chemical properties.
The compound can be represented by the following structural elements:
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Formula: C₁₃H₂₂O
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Molecular weight: 194.32 g/mol
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Two cyclohexane rings with a C-C bond connecting them
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A ketone (C=O) group on one cyclohexane ring
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A methyl (CH₃) group in the trans configuration on the second ring
Physical Properties
While specific empirical data for 4-(trans-4-Methylcyclohexyl)cyclohexanone is limited in the available research, its properties can be estimated based on similar bicyclic ketones:
Property | Estimated Value | Basis for Estimation |
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Physical State | Colorless to pale yellow liquid or crystalline solid | Similar cyclohexanone derivatives |
Boiling Point | 290-310°C | Based on molecular weight and structure |
Melting Point | 45-65°C | Based on similar bicyclic compounds |
Solubility | Poorly soluble in water; soluble in organic solvents | Typical for non-polar cyclohexyl compounds |
Density | 0.90-1.05 g/cm³ | Estimated from similar structures |
Stereochemistry
The trans configuration of the methyl group on the cyclohexyl ring is a defining characteristic of this compound. This stereochemical arrangement affects:
Synthetic Approaches
Coupling Reaction Pathway
A feasible synthesis might involve the coupling of 4-methylcyclohexane derivatives with cyclohexanone precursors. This would likely require:
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Preparation of a trans-4-methylcyclohexyl organometallic reagent
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Coupling with a suitably protected cyclohexanone derivative
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Subsequent functional group manipulations to establish the ketone group
Modification of Related Compounds
The synthesis might draw inspiration from preparation methods of related compounds such as trans-4-methyl cyclohexylamine, which employs trans-4-methyl cyclohexanecarboxylic acid as a starting material with protonic acid catalysis and sodium azide for rearrangement reactions.
Challenges in Synthesis
The synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone presents several challenges:
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Controlling the stereochemistry to ensure the trans configuration of the methyl group
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Selectively functionalizing one cyclohexane ring with a ketone group
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Establishing the carbon-carbon bond between the two rings
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Purification and isolation of the final product from reaction mixtures
Analytical Methods
Identification Techniques
Several analytical techniques can be employed to characterize 4-(trans-4-Methylcyclohexyl)cyclohexanone:
Technique | Expected Observations | Information Provided |
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Infrared Spectroscopy | Strong C=O absorption at ~1710 cm⁻¹ | Confirms presence of ketone group |
¹H NMR Spectroscopy | Methyl singlet at ~0.9 ppm; complex cyclohexyl signals | Confirms structural arrangement |
¹³C NMR Spectroscopy | Carbonyl carbon at ~210 ppm; methyl carbon at ~22 ppm | Carbon framework verification |
Mass Spectrometry | Molecular ion at m/z 194; fragmentation pattern | Molecular weight confirmation |
X-ray Crystallography | Crystal structure data | Absolute stereochemical configuration |
Related Compounds and Comparative Analysis
Structural Analogues
Several related compounds provide context for understanding 4-(trans-4-Methylcyclohexyl)cyclohexanone:
Compound | Structural Relationship | Key Differences |
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trans-4-Methyl cyclohexylamine | Contains the trans-4-methylcyclohexyl moiety | Amine vs. ketone functionality; single vs. bicyclic structure |
Cyclohexylcyclohexanone | Bicyclic ketone backbone | Lacks methyl substituent and specific stereochemistry |
4-Methylcyclohexanone | Contains cyclohexanone portion | Single ring; different substitution pattern |
Derivative Possibilities
The ketone functionality in 4-(trans-4-Methylcyclohexyl)cyclohexanone allows for numerous chemical transformations:
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Reduction to the corresponding alcohol
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Reductive amination to form amino derivatives
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Wittig reactions to form alkene derivatives
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Aldol condensations for carbon chain extension
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Oxime or hydrazone formation
Research Directions and Future Perspectives
Synthesis Optimization
Future research could focus on developing efficient synthetic routes for 4-(trans-4-Methylcyclohexyl)cyclohexanone, particularly:
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Catalytic methods for the stereoselective formation of the trans-methyl configuration
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Green chemistry approaches using more environmentally friendly reagents
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Scalable processes suitable for industrial production
Application Development
Potential areas for application-focused research include:
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Screening for biological activity in different therapeutic areas
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Evaluation as a component in advanced materials
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Investigation of structure-property relationships in various formulations
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Development as a building block for more complex molecules
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